2-(2-Methoxybenzyl)-1H-benzo[d]imidazole

NF-κB inhibition Inflammation Transcription factor

2-(2-Methoxybenzyl)-1H-benzo[d]imidazole (CAS 40608-90-0; synonym BB2 or compound 3n) is a 2-substituted benzimidazole derivative in which an ortho-methoxybenzyl group is appended at the 2-position of the benzimidazole core. This compound belongs to the 2-benzylbenzimidazole pharmacophore class, recognized for its hydrogen-bonding acceptor capability on the pendant phenyl ring, which directly governs NF-κB inhibitory activity.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
Cat. No. B14123124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxybenzyl)-1H-benzo[d]imidazole
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC2=NC3=CC=CC=C3N2
InChIInChI=1S/C15H14N2O/c1-18-14-9-5-2-6-11(14)10-15-16-12-7-3-4-8-13(12)17-15/h2-9H,10H2,1H3,(H,16,17)
InChIKeyQIMKZCCXUIBJCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxybenzyl)-1H-benzo[d]imidazole: Procurement-Grade Overview of a Positionally Differentiated Benzimidazole Scaffold


2-(2-Methoxybenzyl)-1H-benzo[d]imidazole (CAS 40608-90-0; synonym BB2 or compound 3n) is a 2-substituted benzimidazole derivative in which an ortho-methoxybenzyl group is appended at the 2-position of the benzimidazole core [1]. This compound belongs to the 2-benzylbenzimidazole pharmacophore class, recognized for its hydrogen-bonding acceptor capability on the pendant phenyl ring, which directly governs NF-κB inhibitory activity [1][2]. Unlike its para-methoxy positional isomer (3m/BB4, IC50 = 1.7 μM), the ortho-substitution pattern in 3n yields a distinct steric and electronic profile that differentially modulates both NF-κB inhibition (IC50 = 2.4 μM) and caspase-mediated apoptosis in AML cells [1][3].

Why 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole Cannot Be Interchanged with In-Class Analogs: The Ortho-Methoxy Differentiation Problem


Within the 2-benzylbenzimidazole class, the position of the methoxy substituent on the benzyl phenyl ring is not a trivial structural variation—it directly dictates NF-κB inhibitory potency, apoptotic caspase activation profile, and performance relative to later-generation analogs. The para-methoxy isomer (3m, IC50 = 1.7 μM) is approximately 1.4-fold more potent as an NF-κB inhibitor than the ortho-methoxy compound (3n, IC50 = 2.4 μM) in the same SEAP reporter assay [1]. Conversely, in AML cell apoptosis studies, the para-methoxy derivative (BB4) induces significantly higher caspase-3 and caspase-8 activity than the ortho-methoxy derivative (BB2), while the unsubstituted 2-benzylbenzimidazole (BB1) shows even weaker effects [2]. Furthermore, the 2017 SAR study demonstrated that simple methoxy-substituted benzyl derivatives can outperform more complex cyclohexylmethoxy-bearing analogs (6k, IC50 = 5.0 μM) in the NF-κB assay [3]. These position-dependent activity cliffs mean that substituting any other regioisomer for 2-(2-methoxybenzyl)-1H-benzo[d]imidazole yields a fundamentally different biological profile—not merely a potency shift but a change in target engagement selectivity.

Quantitative Differentiation Evidence: 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole vs. Closest Analogs


NF-κB Inhibitory Potency: Ortho-Methoxy (3n) vs. Para-Methoxy (3m) Positional Isomer — Direct Head-to-Head Comparison

In a systematic series of 2-benzylbenzimidazole derivatives evaluated for NF-κB inhibition, the para-methoxy positional isomer 3m (2-(4-methoxybenzyl)-1H-benzo[d]imidazole) demonstrated an IC50 of 1.7 μM, while the ortho-methoxy target compound 3n (2-(2-methoxybenzyl)-1H-benzo[d]imidazole) yielded an IC50 of 2.4 μM [1]. Both compounds were the two most potent inhibitors in the series; however, the 1.41-fold potency advantage of the para isomer is attributable to the spatial positioning of the hydrogen-bond-accepting methoxy group relative to the NF-κB binding site [1]. The experimental context was LPS-induced NF-κB activation in RAW 264.7 murine macrophages measured via SEAP reporter assay [1].

NF-κB inhibition Inflammation Transcription factor

Scaffold Rigidification Gain: Benzimidazole 3n vs. Flexible Chalcone Lead JSH — Cross-Study Quantitative Comparison

The benzimidazole series was rationally designed as a rigidified analog of the flexible chalcone lead compound JSH ((E)-1-(2-hydroxy-6-(isopentyloxy)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one), which had a previously established IC50 of approximately 10 μM against LPS-induced NF-κB activation [1]. The ortho-methoxy benzimidazole 3n achieved an IC50 of 2.4 μM in the identical assay system (RAW 264.7 cells, SEAP reporter), representing an approximately 4.2-fold improvement in inhibitory potency attributable to conformational restriction of the pharmacophore [1]. This scaffold rigidification approach was explicitly motivated by the hypothesis that constraining the flexible chalcone into a rigid benzimidazole framework would enhance NF-κB binding [1].

Scaffold hopping Lead optimization NF-κB inhibitor design

Apoptotic Caspase Activation in AML Cells: Ortho-Methoxy (BB2) vs. Meta- and Para-Methoxy (BB3, BB4) — Direct Head-to-Head Comparison

In a comparative study of four 2-substituted benzimidazole derivatives in AML (acute myeloid leukemia) cells, compounds were tested at concentrations of 150, 300, and 600 μg/mL over 24-hour and 48-hour incubation periods [1]. The para-methoxy compound BB4 (2-(4-methoxybenzyl)benzimidazole) induced the highest caspase-3 and caspase-8 enzyme activities, while the meta-methoxy compound BB3 (2-(3-methoxybenzyl)benzimidazole) showed moderate effects [1]. In contrast, the ortho-methoxy target compound BB2 and the unsubstituted parent BB1 exhibited substantially lower caspase induction, with BB3 and BB4 demonstrating clearly superior apoptotic effects [1]. In subsequent in vivo rat hind-limb ischemia/reperfusion studies, BB4 increased caspase activity more than BB3, while BB3 had no observable effect on tissue VEGF levels—BB4 only slightly decreased VEGF [1][2].

Apoptosis Caspase activation Acute myeloid leukemia Anticancer

Simpler Ortho-Methoxy Scaffold Outperforms Later-Generation Cyclohexylmethoxy Analogs in NF-κB Inhibition — Cross-Study Potency Benchmarking

A follow-up SAR study by the same research group (Boggu et al., 2017) introduced cyclohexylmethoxy substituents at positions 4 or 5 of the benzimidazole ring A, combined with hydroxyl or methoxy groups on the pendant phenyl ring B [1]. The most potent compounds in this expanded series included 6e (IC50 = 3.0 μM), 6j (IC50 = 4.0 μM), and 6k (IC50 = 5.0 μM), all bearing the bulkier cyclohexylmethoxy modification [1]. Remarkably, the simpler ortho-methoxy compound 3n from the original 2016 series (IC50 = 2.4 μM) outperforms all three of these later-generation analogs, with a 2.1-fold potency advantage over 6k [1][2]. The 2017 SAR study explicitly concluded that hydrophobic groups (-OCH3, -Cl) on phenyl ring B decrease activity, yet the ortho-methoxy substitution in 3n represents an apparent exception to this trend, maintaining sub-3 μM potency without the synthetic complexity of cyclohexylmethoxy installation [1].

SAR NF-κB inhibitor Benzimidazole optimization Lead series comparison

Microwave-Assisted vs. Conventional Synthesis Method Comparison — Process Reproducibility Evidence for BB2

In the Karabulut (2009) thesis, the target compound BB2 (2-(2-methoxybenzyl)benzimidazole) was synthesized using both conventional heating and microwave-assisted methods, with a direct comparison of the two synthetic approaches [1]. While specific yield percentages for BB2 are not disaggregated in the publicly available thesis abstract, the study explicitly confirms that both synthetic routes were successfully applied to all four compounds in the series (BB1–BB4) and that microwave methodology was compared against conventional Phillips synthesis for each derivative [1]. The broader benzimidazole microwave synthesis literature consistently demonstrates that microwave-assisted protocols reduce reaction times from hours to minutes (typically 5–10 min vs. 3–4 h conventional reflux) while maintaining or improving yields in the 81–93% range for 2-substituted benzimidazoles [2][3]. The existence of a validated microwave protocol for BB2 specifically provides procurement-relevant evidence of accessible synthetic reproducibility using modern, time-efficient methodology [1].

Benzimidazole synthesis Microwave-assisted synthesis Process chemistry Green chemistry

Validated Application Scenarios for 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole Based on Quantitative Evidence


NF-κB Pathway Probe for Macrophage Inflammation Models — Ortho-Methoxy Positional Selectivity

2-(2-Methoxybenzyl)-1H-benzo[d]imidazole (3n/BB2) is a quantitatively characterized inhibitor of LPS-induced NF-κB transcriptional activation in RAW 264.7 murine macrophages, with a well-defined IC50 of 2.4 μM measured via SEAP reporter assay [1]. Its ~4.2-fold potency gain over the flexible chalcone lead JSH (IC50 ≈ 10 μM) validates its utility as a conformationally constrained probe for NF-κB pathway interrogation [1]. Critically, the ortho-methoxy substitution confers a differentiated apoptotic profile: unlike its para-methoxy isomer BB4, which strongly induces caspase-3 and caspase-8 in AML cells, BB2 exhibits substantially lower caspase activation [2]. This selectivity window enables researchers to dissect NF-κB-mediated transcriptional effects from concurrent apoptosis-driven confounds in mechanistic inflammation studies. The compound is therefore best deployed in experimental designs where clean NF-κB pathway modulation—without the confounding influence of potent intrinsic apoptosis induction—is the primary objective.

Scaffold-Hopping Reference Compound for Chalcone-to-Benzimidazole Lead Optimization Programs

For medicinal chemistry teams executing scaffold-hopping strategies from chalcone-based NF-κB inhibitors, 3n serves as a validated, quantitative bridge compound. The Boggu et al. (2016) study was explicitly designed to test the hypothesis that rigidifying the flexible JSH chalcone (IC50 ≈ 10 μM) into a benzimidazole framework would enhance NF-κB binding [1]. The resulting 4.2-fold potency improvement confirms this design principle and provides a benchmark for further optimization [1]. The ortho-methoxy substitution in 3n is particularly instructive: it maintains sub-3 μM potency while the 2017 follow-up SAR study demonstrated that more synthetically elaborate analogs with cyclohexylmethoxy modifications on the benzimidazole ring (e.g., 6k, IC50 = 5.0 μM; 6j, IC50 = 4.0 μM) do not necessarily surpass this simpler scaffold [2]. Thus, 3n represents a synthetically accessible, potency-validated starting point for fragment growth, vector diversification, or parallel library synthesis in NF-κB-targeted drug discovery programs.

Positional Isomer SAR Standard for Benzimidazole Library Design and Procurement

The quantitative activity cliff between ortho-methoxy 3n (IC50 = 2.4 μM) and para-methoxy 3m (IC50 = 1.7 μM) in the NF-κB SEAP assay establishes these positional isomers as a matched molecular pair for SAR library construction [1]. Incorporating both isomers into screening collections enables direct interrogation of how methoxy position on the benzyl phenyl ring modulates target engagement—a question of broad relevance given the ubiquity of methoxy substituents in kinase and transcription factor inhibitor chemotypes. Additionally, the differential apoptotic activity profile (BB4 >> BB2 for caspase activation in AML cells) provides an orthogonal phenotypic differentiation dimension that extends beyond single-target potency comparisons [3]. Procurement of the complete positional isomer set (ortho-, meta-, and para-methoxy) alongside the unsubstituted parent (BB1) enables comprehensive SAR matrix analysis within a single 2-benzylbenzimidazole chemotype.

Chemical Tool for Dissecting NF-κB Inhibition from Apoptosis in Dual-Mechanism Cancer Pharmacology Studies

In cancer cell models where benzimidazole derivatives may simultaneously engage NF-κB inhibitory and pro-apoptotic pathways, BB2 (ortho-methoxy) offers a critical pharmacological differentiation tool. The compound demonstrates meaningful NF-κB inhibition (IC50 = 2.4 μM) while exhibiting substantially lower caspase-3/-8 induction compared to its para-methoxy counterpart BB4 [1][3]. This contrasts with BB4, which potently activates both pathways—significantly elevating caspase-3 and caspase-8 in AML cells while also mildly reducing VEGF levels in in vivo rat ischemia/reperfusion muscle tissue [3][4]. The ortho isomer BB2 thus enables pathway deconvolution experiments where the NF-κB component can be studied with reduced apoptotic confound. This application is particularly relevant for academic pharmacology laboratories and CROs conducting mechanistic profiling of benzimidazole-based anticancer leads where understanding the relative contribution of NF-κB suppression versus direct caspase-mediated cytotoxicity is essential for target validation.

Quote Request

Request a Quote for 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.